![molecular formula C19H21ClN2O B3844289 1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)
1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone
説明
1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone, commonly referred to as CPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPE is a small molecule that belongs to the class of piperazine derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
CPE acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting DAT, CPE increases the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission. The mechanism of action of CPE has been extensively studied using in vitro and in vivo models.
Biochemical and Physiological Effects:
CPE has been shown to have several biochemical and physiological effects. CPE increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced mood and cognition. CPE has also been shown to have analgesic effects in animal models, making it a potential therapeutic agent for pain management. Additionally, CPE has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.
実験室実験の利点と制限
CPE has several advantages for lab experiments. CPE is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal tool compound for studying the role of DAT in the brain. CPE is also stable and has a long shelf life, making it easy to store and transport. However, CPE has some limitations for lab experiments. CPE has a high affinity for DAT, making it difficult to differentiate between DAT and other transporters. Additionally, CPE has been shown to have off-target effects, making it important to use appropriate controls in experiments.
将来の方向性
There are several future directions for the study of CPE. Further studies are needed to elucidate the role of CPE in various neurological disorders such as Parkinson's disease and drug addiction. Additionally, the development of CPE derivatives with improved selectivity and potency could lead to the development of novel therapeutic agents for various disorders. Finally, the use of CPE as a tool compound for studying the role of DAT in the brain could lead to a better understanding of the mechanisms underlying dopaminergic neurotransmission.
科学的研究の応用
CPE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. CPE has been shown to have a high affinity for dopamine transporter (DAT) and has been used as a ligand in positron emission tomography (PET) imaging studies to visualize DAT in vivo. CPE has also been used as a tool compound to study the role of DAT in various neurological disorders such as Parkinson's disease and drug addiction.
特性
IUPAC Name |
1-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15(23)16-6-8-18(9-7-16)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGAAJKTIPEBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3844222.png)
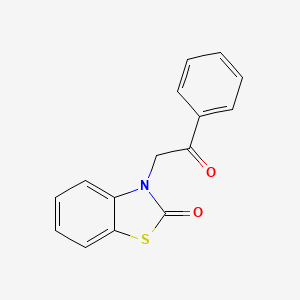
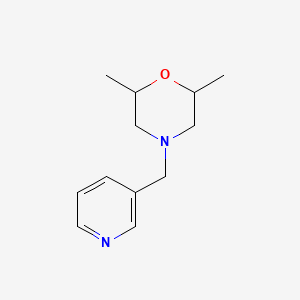
![1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one](/img/structure/B3844239.png)
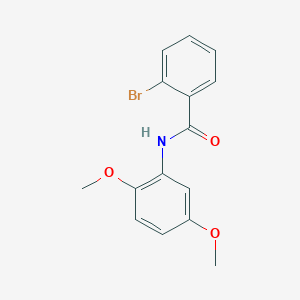
![1,4-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3844266.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)
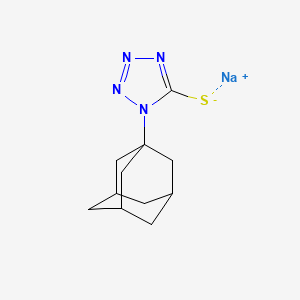
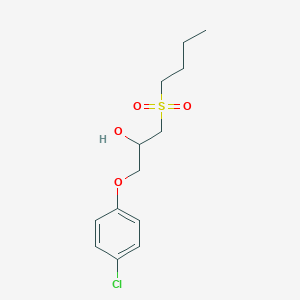
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)
![1-{4-[4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844305.png)